molecular formula C4H10ClNO B1303260 3-Hydroxypyrrolidine hydrochloride CAS No. 86070-82-8

3-Hydroxypyrrolidine hydrochloride

Cat. No.: B1303260
CAS No.: 86070-82-8
M. Wt: 123.58 g/mol
InChI Key: QPMSJEFZULFYTB-UHFFFAOYSA-N
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Description

3-Hydroxypyrrolidine hydrochloride is an organic compound with the chemical formula C4H10ClNO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its crystalline solid form and solubility in water and alcohol-based solvents . It is used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Hydroxypyrrolidine hydrochloride involves the reaction of 3-hydroxypyrrolidine with hydrochloric acid. This reaction typically occurs in an aqueous solution, followed by crystallization to obtain the final product . Another method involves the Mitsunobu reaction, where ®-1-N-tert-butyloxycarbonyl-3-hydroxypyrrolidine is condensed with an acid .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity, avoiding the need for column chromatography purification .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxypyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives .

Scientific Research Applications

3-Hydroxypyrrolidine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific hydroxyl group, which imparts unique chemical reactivity and solubility properties. This makes it particularly valuable in the synthesis of pharmaceutical intermediates and other specialized applications .

Properties

IUPAC Name

pyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c6-4-1-2-5-3-4;/h4-6H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMSJEFZULFYTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377716
Record name 3-Hydroxypyrrolidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86070-82-8
Record name 3-Hydroxypyrrolidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxypyrrolidine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical synthetic routes for producing 3-Hydroxypyrrolidine Hydrochloride?

A1: Two main synthetic approaches are highlighted in the research:

  • From (S)-4-amino-2-hydroxybutyric acid: This method involves silanization and cyclization to form (S)-3-trimethylsilyoxy-2-pyrrolidinone, followed by reduction and hydrochloride salt formation []. This process boasts advantages like inexpensive reagents and a relatively simple procedure.
  • From L-hydroxyproline: This route utilizes L-hydroxyproline as a starting material and involves a five-step reaction sequence, including the preparation of 3-(R)-(-)-3-hydroxypyrrolidine hydrochloride and the use of ethoxyacetimidate hydrochloride and solid potassium thiolacetate [].

Q2: How does the choice of reducing agent affect the synthesis of this compound?

A2: The research specifically examines the impact of different reducing agents on the yield of (S)-3-Hydroxypyrrolidine Hydrochloride []. It was found that utilizing NaBH4-CH3COOH as the reducing agent, with 1,4-dioxane as the solvent, resulted in a significant increase in yield (up to 65%) compared to other reducing agents.

Q3: Are there any spectroscopic techniques used to characterize the synthesized this compound and its intermediates?

A3: Yes, the research mentions the use of 1H NMR spectroscopy to analyze the key intermediates formed during the synthesis of 3-(S)-(+)-3-mercapto-1-(N-p-nitrobenzyloxycarbonyl acetimidoyl)pyrrolidine, which utilizes this compound as a starting material []. This analysis helps confirm the structure and purity of the synthesized compounds.

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